BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for TG-100435
in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TG-100435

Cat. No.: B10853445

For Research Use Only

Introduction

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an
immunodeficient mouse, have emerged as a valuable platform in preclinical cancer research.
[1][2][3][4] These models largely retain the histopathological and genetic characteristics of the
original human tumor, offering a more predictive model for evaluating novel therapeutic agents
compared to traditional cell line-derived xenografts.[3][4][5] TG-100435 is a multi-targeted
tyrosine kinase inhibitor with activity against Src family kinases (Src, Lyn, Yes, Lck), Abl, and
EphB4.[6] This document provides a detailed protocol for evaluating the efficacy of TG-100435
in patient-derived xenograft models of solid tumors where these kinases are implicated as
drivers of tumor growth and progression.

Mechanism of Action

TG-100435 is an orally active, small molecule inhibitor of several protein tyrosine kinases. Its
primary targets include Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) in the
nanomolar range (13-64 nM).[6] An important metabolic feature of TG-100435 is its conversion
to an N-oxide metabolite, TG-100855, which is 2 to 9 times more potent than the parent
compound.[6] This biotransformation may lead to enhanced tyrosine kinase inhibition in vivo.[6]
The Src family kinases are key regulators of various cellular processes, including proliferation,
survival, migration, and angiogenesis. Their aberrant activation is a common feature in many
human cancers, making them attractive therapeutic targets.
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Data Presentation

Table 1: Hypothetical Efficacy of TG-100435 in a Non-Small Cell Lung Cancer (NSCLC) PDX
Model

Percent Tumor

. Mean Tumor Mean Tumor
Treatment Dosing Growth
Volume at Day  Volume at Day o
Group Schedule Inhibition (%
0 (mm3) 21 (mm3)
TGI)
] 50 mg/kg, p.o.,
Vehicle Control q 152.3+25.1 1250.7 +189.4 -
g.d.
50 mg/kg, p.o.,
TG-100435 q 149.8 + 23.9 485.2 + 95.7 61.2
g.d.
100 mg/kg, p.o.,
TG-100435 155.1 +28.4 298.5+£78.3 76.1

g.d.

Data are presented as mean * standard error of the mean (SEM). TGl is calculated as: (1 -
(Mean tumor volume of treated group at Day 21 - Mean tumor volume of treated group at Day
0) / (Mean tumor volume of control group at Day 21 - Mean tumor volume of control group at
Day 0)) x 100.

Experimental Protocols
l. Establishment of Patient-Derived Xenograft Models

This protocol outlines the general procedure for establishing PDX models from fresh patient

tumor tissue.
Materials:

» Fresh patient tumor tissue in a sterile collection medium (e.g., DMEM or RPMI with 10% FBS
and 1% penicillin/streptomycin).[1]

e Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old).[7][8]

 Sterile surgical instruments (scalpels, forceps, scissors).
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Anesthesia (e.g., ketamine/xylazine solution).[8]
Phosphate-buffered saline (PBS).[8]
Matrigel (optional).

Sterile petri dishes.[8]

Procedure:

Tumor Tissue Processing: Within 3 hours of collection, wash the tumor tissue with sterile
PBS to remove any blood or debris.[8] In a sterile petri dish, mince the tumor into small
fragments (approximately 2-3 mms3).[8]

Animal Preparation: Anesthetize the immunodeficient mouse. Shave and sterilize the
implantation site (typically the flank).[8]

Tumor Implantation: Make a small incision in the skin and create a subcutaneous pocket
using blunt dissection. Implant one to two tumor fragments into the pocket.[7][8] Alternatively,
for certain tumor types like breast cancer, implantation into the mammary fat pad may be
performed.[1][7] Close the incision with surgical clips or sutures.

Tumor Growth Monitoring: Monitor the mice for tumor growth by visual inspection and
palpation. Once tumors become palpable, measure their dimensions using digital calipers 2-
3 times per week.[7] Tumor volume can be calculated using the formula: (Length x Width2) /
2.

Passaging: When a tumor reaches a volume of approximately 1000-1500 mms, the mouse is
euthanized.[7] The tumor is then sterilely excised, and a portion can be cryopreserved for
future use, while the remainder is processed and implanted into new host mice for expansion

(passaging).[7][8]

Il. Efficacy Study of TG-100435 in Established PDX
Models

This protocol describes the methodology for evaluating the anti-tumor activity of TG-100435 in

mice bearing established PDX tumors.
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Materials:

Mice with established PDX tumors (tumor volume of 150-200 mm?).
TG-100435 formulated in an appropriate vehicle for oral administration.
Vehicle control.

Oral gavage needles.

Digital calipers.

Animal balance.

Procedure:

Animal Randomization: Once PDX tumors reach the desired size, randomize the mice into
treatment and control groups (typically 8-10 mice per group).[7]

Treatment Administration: Administer TG-100435 or vehicle control to the respective groups
via oral gavage at the predetermined dose and schedule.

Tumor Volume and Body Weight Measurement: Measure tumor volumes and mouse body
weights 2-3 times per week. Body weight measurements are crucial for monitoring toxicity.

Endpoint: The study can be terminated when tumors in the control group reach a
predetermined endpoint volume, or after a specified duration of treatment.

Data Analysis: At the end of the study, calculate the tumor growth inhibition for each
treatment group compared to the vehicle control group. Statistical analysis (e.g., t-test or
ANOVA) should be performed to determine the significance of the observed anti-tumor
effects.

Visualizations
Signaling Pathway Diagram
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Caption: TG-100435 inhibits Src and EphB4 signaling pathways.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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